

# The Discovery and Development of CCZ01048: A Novel Radiopharmaceutical for Melanoma Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCZ01048  |           |
| Cat. No.:            | B12417215 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**CCZ01048** is a promising radiopharmaceutical agent developed for the positron emission tomography (PET) imaging of malignant melanoma. This α-melanocyte-stimulating hormone (α-MSH) analogue demonstrates high binding affinity and selectivity for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma cells. This technical guide provides a comprehensive overview of the discovery, preclinical development, and key experimental data related to **CCZ01048** and its radiolabeled form, [68Ga]Ga-**CCZ01048**.

### Introduction

Malignant melanoma is an aggressive form of skin cancer with a rising incidence rate. Early and accurate diagnosis is critical for effective treatment and patient management. The melanocortin 1 receptor (MC1R) has emerged as an attractive molecular target for both imaging and therapy of melanoma due to its high expression on melanoma cells.[1][2][3][4] CCZ01048 was designed as a potent and selective ligand for MC1R, which, when radiolabeled with Gallium-68 (68Ga), enables non-invasive visualization of melanoma tumors using PET.[1] [2][5]

# Discovery and Design of CCZ01048







**CCZ01048** is a derivative of a lactam bridge-cyclized α-MSH analogue, specifically Ac-Nle4-cyclo[Asp5-His-D-Phe7-Arg-Trp-Lys10]-NH2 (Nle-CycMSHhex).[1][2][4] The design of **CCZ01048** involved the incorporation of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator and a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker to the Nle-CycMSHhex core.[1][3] The DOTA chelator facilitates the stable radiolabeling with positron-emitting radionuclides like 68Ga, while the cationic Pip linker was introduced to improve tumor uptake and pharmacokinetic properties.[1][2]

## **Mechanism of Action**

CCZ01048 exerts its function by binding with high affinity to MC1R on the surface of melanoma cells.[1][2][6] Upon binding, the radiolabeled complex is internalized, leading to an accumulation of the radioactive signal within the tumor cells. This targeted accumulation allows for the visualization of melanoma lesions with high contrast against the surrounding healthy tissue during a PET scan. The tumor uptake of [68Ga]Ga-CCZ01048 has been shown to be MC1R-mediated, as demonstrated in blocking studies where co-injection of an excess of non-radioactive Ga-labeled CCZ01048 significantly reduced tumor uptake.[1][2]

Below is a diagram illustrating the proposed signaling pathway.





Click to download full resolution via product page

Figure 1: Proposed mechanism of action for [68Ga]Ga-CCZ01048.

# **Quantitative Data Summary**

The preclinical evaluation of **CCZ01048** has generated significant quantitative data, which is summarized in the tables below for clarity and comparison.

# Table 1: In Vitro Binding Affinity of CCZ01048 and Analogues



| Compound | Linker  | Ki (nM) | Cell Line |
|----------|---------|---------|-----------|
| CCZ01047 | PEG2    | 0.76    | B16F10    |
| CCZ01048 | Pip     | 0.31[6] | B16F10    |
| CCZ01056 | Pip-Pip | 0.16    | B16F10    |

Table 2: In Vitro Properties of [68Ga]Ga-CCZ01048

| Parameter                     | Value             |
|-------------------------------|-------------------|
| Radiochemical Purity          | > 99%[5]          |
| Specific Activity             | 118.4 TBq/mmol[5] |
| Log P (Partition Coefficient) | -2.31 ± 0.08[5]   |
| Kd (Dissociation Constant)    | 0.74 ± 0.13 nM[5] |

Table 3: In Vivo Biodistribution of [68Ga]Ga-CCZ01048 in

B16F10 Tumor-Bearing Mice (%ID/g)

| Organ   | 1 hour post-injection | 2 hours post-injection |
|---------|-----------------------|------------------------|
| Blood   | $0.23 \pm 0.03$       | 0.23 ± 0.03            |
| Tumor   | 12.3 ± 3.3[1][2]      | 21.9 ± 4.6[1][2][4]    |
| Kidneys | 4.7 ± 0.5[1][2][4]    | 5.5 ± 0.4[1][2]        |
| Muscle  | 0.10 ± 0.02           | 0.10 ± 0.01            |
| Bone    | 0.55 ± 0.10           | 0.55 ± 0.10            |

# Table 4: Tumor-to-Background Ratios of [68Ga]Ga-CCZ01048 at 2 hours post-injection



| Ratio           | Value                 |
|-----------------|-----------------------|
| Tumor-to-Blood  | 96.4 ± 13.9[1][2][4]  |
| Tumor-to-Muscle | 210.9 ± 20.9[1][2][4] |
| Tumor-to-Bone   | 39.6 ± 11.9[1][2][4]  |
| Tumor-to-Kidney | 4.0 ± 0.9[1][2][4]    |

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

# Radiosynthesis of [68Ga]Ga-CCZ01048

The general workflow for the radiosynthesis of [68Ga]Ga-**CCZ01048** is depicted in the following diagram.





Click to download full resolution via product page

Figure 2: General workflow for the radiosynthesis of [68Ga]Ga-CCZ01048.



#### Protocol:

- Elution: 68Ga was eluted from a 68Ge/68Ga generator using 0.05 M HCl.
- Labeling Reaction: The 68Ga eluate was added to a vial containing the **CCZ01048** peptide precursor and a sodium acetate buffer to adjust the pH to approximately 4.5.
- Incubation: The reaction mixture was heated at 95°C for 5 minutes.
- Purification: The resulting [68Ga]Ga-CCZ01048 was purified using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).
- Quality Control: The radiochemical purity of the final product was determined by highperformance liquid chromatography (HPLC) and thin-layer chromatography (TLC).

# **In Vitro Cell Binding Assay**

#### Protocol:

- Cell Culture: B16F10 melanoma cells, known to express MC1R, were cultured in appropriate media.
- Competitive Binding: Cells were incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]NDP-α-MSH) and increasing concentrations of the non-radiolabeled competitor peptides (CCZ01047, CCZ01048, CCZ01056).
- Incubation and Washing: After incubation, the cells were washed to remove unbound radioactivity.
- Measurement: The radioactivity associated with the cells was measured using a gamma counter.
- Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated and then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

# In Vivo Biodistribution Studies

#### Protocol:



- Animal Model: C57BL/6J mice were subcutaneously inoculated with B16F10 melanoma cells to induce tumor growth.
- Injection: Once tumors reached a suitable size, the mice were intravenously injected with a known amount of [68Ga]Ga-CCZ01048.
- Euthanasia and Dissection: At predetermined time points (e.g., 1 and 2 hours post-injection), the mice were euthanized, and various organs and tissues, including the tumor, were dissected.
- Measurement: The radioactivity in each tissue sample was measured using a gamma counter.
- Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.

# **Conclusion and Future Directions**

The preclinical data strongly support the potential of [68Ga]Ga-CCZ01048 as a promising PET imaging agent for malignant melanoma.[1][2][5] Its high affinity for MC1R, favorable in vivo stability, and excellent tumor-to-background contrast warrant further investigation.[1][2] Future studies may focus on the clinical translation of this agent for the diagnosis and staging of melanoma in human patients. Furthermore, the core CCZ01048 molecule could be explored as a theranostic agent by labeling it with therapeutic radionuclides for targeted radionuclide therapy of melanoma.[1][2][3] The development of analogues with further improved properties, such as reduced kidney uptake or enhanced stability, also represents a promising avenue for future research.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Development of CCZ01048: A Novel Radiopharmaceutical for Melanoma Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417215#discovery-and-development-ofccz01048]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





